molecular formula C10H14N2O3 B13780047 2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate CAS No. 93882-81-6

2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate

Cat. No.: B13780047
CAS No.: 93882-81-6
M. Wt: 210.23 g/mol
InChI Key: MRJXZGDNGANHFH-UHFFFAOYSA-N
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Description

2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate typically involves the reaction of cyclopropylacetylene with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the nucleophilic addition of the acetylene to the carbamoyl chloride, followed by cyclization to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted carbamates or amides

Scientific Research Applications

2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to the disruption of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate ester with different chemical properties

    Methylcarbamoylcarbamate: Another carbamate with a different alkyl group

    Cyclopropylcarbamate: A compound with a similar cyclopropyl group but lacking the pentynyl chain

Uniqueness

2-Cyclopropylpent-4-yn-2-yl carbamoylcarbamate is unique due to its combination of a cyclopropyl group and a pentynyl chain, which imparts distinct chemical and biological properties

Properties

93882-81-6

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-cyclopropylpent-4-yn-2-yl N-carbamoylcarbamate

InChI

InChI=1S/C10H14N2O3/c1-3-6-10(2,7-4-5-7)15-9(14)12-8(11)13/h1,7H,4-6H2,2H3,(H3,11,12,13,14)

InChI Key

MRJXZGDNGANHFH-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1CC1)OC(=O)NC(=O)N

Origin of Product

United States

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